3-Methyloct-7-en-2-one

Description

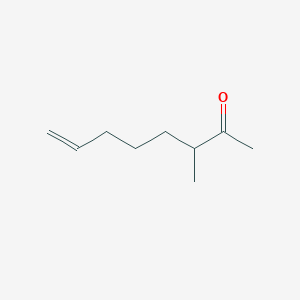

3-Methyloct-7-en-2-one is an organic compound with the molecular formula C₉H₁₆O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups.

Properties

IUPAC Name |

3-methyloct-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNMERYDVPDNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloct-7-en-2-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the enone .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of metal catalysts, such as palladium or nickel, can facilitate the hydrogenation of precursor compounds to yield the desired ketone. These methods are optimized for large-scale production and often involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyloct-7-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., hydrochloric acid)

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Halogenated ketones, other substituted derivatives

Scientific Research Applications

3-Methyloct-7-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-methyloct-7-en-2-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can influence metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

3-Octen-2-one: Similar structure but lacks the methyl group at the 7th position.

2-Octen-4-one: Different position of the double bond and carbonyl group.

3-Methyl-2-pentanone: Shorter carbon chain and different position of the double bond

Uniqueness

3-Methyloct-7-en-2-one is unique due to its specific structure, which includes a double bond at the 7th position and a methyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Biological Activity

3-Methyloct-7-en-2-one, also known as an alkenone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and underlying mechanisms based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula and features a long carbon chain with a double bond located between the seventh and eighth carbons. Its structure contributes to its unique chemical properties and potential applications in various fields, including medicine and industry.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various pathogens, suggesting its potential as a natural preservative or therapeutic agent.

2. Antioxidant Effects

The compound has been investigated for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. It is believed to modulate the production of reactive oxygen species (ROS) and influence inflammatory pathways .

3. Anti-inflammatory Potential

Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This activity is thought to be mediated through the modulation of inflammatory cytokines .

The exact mechanism of action of this compound remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets involved in oxidative stress and inflammation. This interaction may lead to the modulation of enzyme activities and receptor signaling pathways, contributing to its biological effects .

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Antioxidant Activity : In vitro assays showed that the compound effectively scavenged free radicals, thereby reducing oxidative stress markers in cultured cells .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.